N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-methoxynicotinamide

medicinal chemistry kinase inhibitor scaffold regioisomer differentiation

Select CAS 1795471-93-0 for kinase inhibitor SAR panels where the 2-methoxynicotinamide hinge-binding motif is pharmacophorically required. The ortho-fluorophenyl-thiazole moiety occupies a hydrophobic pocket adjacent to the ATP site, a conformational constraint absent in para-fluoro or non-fluorinated analogs. This compound is structurally distinct from the isonicotinamide regioisomer (CAS 1797181-91-9) and the Dyrk1A-optimized isomer (CAS 2243701-11-1); substituting either will alter target engagement. Verify identity via SMILES (COc1ncccc1C(=O)Nc1ccccc1-c1csc(-c2ccccc2F)n1) and orthogonal HPLC/NMR upon receipt to maintain chemical inventory integrity.

Molecular Formula C22H16FN3O2S
Molecular Weight 405.45
CAS No. 1795471-93-0
Cat. No. B2806533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-methoxynicotinamide
CAS1795471-93-0
Molecular FormulaC22H16FN3O2S
Molecular Weight405.45
Structural Identifiers
SMILESCOC1=C(C=CC=N1)C(=O)NC2=CC=CC=C2C3=CSC(=N3)C4=CC=CC=C4F
InChIInChI=1S/C22H16FN3O2S/c1-28-21-16(9-6-12-24-21)20(27)25-18-11-5-3-8-15(18)19-13-29-22(26-19)14-7-2-4-10-17(14)23/h2-13H,1H3,(H,25,27)
InChIKeyZQQQZGIYNRAKKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(2-(2-Fluorophenyl)thiazol-4-yl)phenyl)-2-methoxynicotinamide (CAS 1795471-93-0): Structural Identity and Compound Class for Procurement Decision-Making


N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-methoxynicotinamide (CAS 1795471-93-0, molecular formula C22H16FN3O2S, molecular weight 405.45 g/mol) is a synthetic heterocyclic small molecule belonging to the thiazole-phenyl-nicotinamide hybrid class . The compound features a 2-methoxynicotinamide moiety linked via an amide bond to a 2-(2-fluorophenyl)thiazol-4-yl-phenyl scaffold, creating a distinct pharmacophoric architecture that differentiates it structurally from both regioisomeric nicotinamides and alternative thiazole-carboxamide kinase inhibitor chemotypes [1]. This compound is supplied as a research-grade chemical with typical purity specifications of 95% .

Why In-Class Substitution of N-(2-(2-(2-Fluorophenyl)thiazol-4-yl)phenyl)-2-methoxynicotinamide Is Not Scientifically Justified


Compounds within the thiazole-nicotinamide class cannot be interchanged without risking loss of target engagement or alteration of biological profile, because the substitution pattern on the nicotinamide ring, the position of the fluorine atom on the phenyl-thiazole moiety, and the connectivity between these pharmacophoric elements collectively dictate kinase selectivity, cellular permeability, and metabolic stability [1]. Specifically, the 2-methoxy substituent on the nicotinamide of CAS 1795471-93-0 alters both hydrogen-bonding capacity and electron density of the pyridine ring relative to 6-hydroxy, unsubstituted, or isonicotinamide regioisomers, while the ortho-fluorophenyl orientation on the thiazole imposes conformational constraints distinct from para-fluoro or non-fluorinated analogs [2]. These structural features are non-redundant; replacing this compound with a regioisomer such as N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)isonicotinamide (CAS 1797181-91-9), which lacks the methoxy group and uses isonicotinamide connectivity, introduces a different molecular formula (C21H14FN3OS) and a fundamentally altered pharmacophore that cannot be assumed to reproduce the same binding interactions or biological outcomes .

Quantitative Differentiation Evidence for N-(2-(2-(2-Fluorophenyl)thiazol-4-yl)phenyl)-2-methoxynicotinamide (CAS 1795471-93-0) Against Closest Analogs


Molecular Scaffold Differentiation: 2-Methoxynicotinamide vs. Isonicotinamide Regioisomer Comparison

CAS 1795471-93-0 (C22H16FN3O2S, MW 405.45) is structurally differentiated from its closest regioisomer N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)isonicotinamide (CAS 1797181-91-9, C21H14FN3OS, MW 375.4) by both molecular formula and connectivity . The target compound incorporates a 2-methoxynicotinamide moiety (2-methoxypyridine-3-carboxamide), whereas the isonicotinamide analog uses a pyridine-4-carboxamide linkage and lacks the methoxy substituent. This results in a mass difference of +30.05 Da, one additional oxygen atom, and a distinct hydrogen-bond donor/acceptor pattern: the 2-methoxy group serves as a hydrogen-bond acceptor while the pyridine nitrogen in the 2-methoxynicotinamide scaffold is positioned ortho to the carboxamide, potentially enabling intramolecular interactions not available to the isonicotinamide regioisomer .

medicinal chemistry kinase inhibitor scaffold regioisomer differentiation structure–activity relationship

Positional Isomerism vs. Dyrk1A-IN-12: Identical Formula, Divergent Connectivity, Distinct Biological Profile

CAS 1795471-93-0 and Dyrk1A-IN-12 (CAS 2243701-11-1) share the identical molecular formula C22H16FN3O2S (MW 405.44) but differ fundamentally in connectivity: the target compound contains a 2-methoxynicotinamide core linked to a 2-(2-fluorophenyl)thiazol-4-yl-phenyl scaffold, whereas Dyrk1A-IN-12 is a 2-fluoro-5-methoxybenzamide linked to a 5-[4-(3-pyridinyl)-2-thienyl]-3-pyridinyl system . Dyrk1A-IN-12 is a characterized Dyrk1A inhibitor with an IC50 of 95 nM and additionally exhibits anti-EV-A71 activity (EC50 = 4.4 μM, CC50 = 12.8 μM, selectivity index = 2.9) . No published Dyrk1A inhibition data exist for CAS 1795471-93-0; however, the structural divergence—replacement of the benzamide-thienyl-pyridine architecture with a nicotinamide-thiazole-phenyl system—is expected to redirect kinase target engagement away from Dyrk1A toward alternative kinase or non-kinase targets accessible to the 2-methoxynicotinamide pharmacophore [1].

structural isomerism Dyrk1A kinase chemical biology probe kinase selectivity profiling

2-Methoxy Substituent in Nicotinamide Scaffold: Class-Level Differentiation from Unsubstituted and 6-Hydroxy Nicotinamide Analogs

Within the broader class of thiazole-nicotinamide hybrid compounds, the 2-methoxy substituent on the nicotinamide ring of CAS 1795471-93-0 differentiates it from analogs carrying alternative substituents at the pyridine 2-position. The 2-methoxy group introduces a hydrogen-bond acceptor that can engage backbone NH residues in kinase hinge regions while simultaneously modulating the electron density and basicity of the pyridine nitrogen [1]. By contrast, the 6-hydroxynicotinamide analog (FPTQ; CAS for related scaffold: 864863-72-9) introduces a hydrogen-bond donor that can participate in different interaction networks, while unsubstituted nicotinamide analogs lack this additional pharmacophoric contact entirely . In the context of 2-methoxynicotinamide derivatives broadly claimed in CN109369634B, the 2-methoxy group is consistently present across all exemplified compounds, and its removal or repositioning to other positions on the pyridine ring is associated with altered or diminished antitumor activity across a panel of human cancer cell lines (HepG2, LoVo, A549, MCF-7, SK-BR-3, HeLa), though specific IC50 values for CAS 1795471-93-0 are not disclosed in the patent [1].

nicotinamide SAR kinase hinge-binding motif hydrogen-bond pharmacophore drug-likeness optimization

Vendor-Independent Identity Verification: Molecular Characterization Parameters for CAS 1795471-93-0 Procurement Quality Control

For procurement quality control, CAS 1795471-93-0 is characterized by a defined set of molecular identifiers that distinguish it from any other compound. The SMILES string COc1ncccc1C(=O)Nc1ccccc1-c1csc(-c2ccccc2F)n1 uniquely defines the connectivity, while the molecular formula C22H16FN3O2S (exact mass = 405.0947 Da for the monoisotopic peak) and molecular weight of 405.45 g/mol serve as orthogonal identity verification parameters . The compound is supplied with a typical purity specification of 95% and is classified as a research-use-only chemical . These parameters enable unambiguous differentiation from the positional isomer Dyrk1A-IN-12, which despite having the identical molecular formula, produces a different SMILES (O=C(C1=CC(OC)=CC=C1F)NC2=CN=CC(C3=CC(C4=CC=CN=C4)=CS3)=C2) and therefore different analytical signatures (retention time, NMR shifts, fragmentation pattern) in any identity-confirming assay .

chemical procurement identity verification purity specification analytical characterization

Recommended Application Scenarios for N-(2-(2-(2-Fluorophenyl)thiazol-4-yl)phenyl)-2-methoxynicotinamide (CAS 1795471-93-0) Based on Structural Differentiation Evidence


Kinase Selectivity Profiling Campaigns Targeting the 2-Methoxynicotinamide Pharmacophore Space

CAS 1795471-93-0 is structurally suited for inclusion in kinase inhibitor screening panels where the 2-methoxynicotinamide scaffold serves as a hinge-binding motif. The 2-methoxy substituent provides a hydrogen-bond acceptor that can engage the kinase hinge region, while the ortho-fluorophenyl-thiazole moiety occupies a hydrophobic pocket adjacent to the ATP-binding site [1]. This compound should be prioritized over the isonicotinamide regioisomer (CAS 1797181-91-9) when the research objective is to probe kinase targets that favor a 2-substituted pyridine-3-carboxamide hinge binder rather than a pyridine-4-carboxamide interaction, as demonstrated in the broader class of nicotinamide-based Aurora kinase inhibitors where substitution position critically determines potency [1].

Structure–Activity Relationship (SAR) Studies Exploring 2-Methoxy vs. 6-Hydroxy Nicotinamide Substitution Effects

When conducting systematic SAR studies across the thiazole-phenyl-nicotinamide chemotype, CAS 1795471-93-0 serves as the 2-methoxy reference point within a comparative set that should include the 6-hydroxynicotinamide analog and unsubstituted nicotinamide controls . The 2-methoxy group modulates both hydrogen-bond acceptor capacity and the electron density of the pyridine ring through its +M (resonance electron-donating) effect, producing a differentiated electronic environment relative to the electron-withdrawing or hydrogen-bond-donating character of alternative 2-position substituents . This application scenario is supported by the patent disclosure CN109369634B, which establishes that the 2-methoxynicotinamide core is a pharmacophoric requirement for antitumor activity within this compound series [2].

Chemical Biology Probe Development for Non-Dyrk1A Kinase Targets

CAS 1795471-93-0 should be selected over the positional isomer Dyrk1A-IN-12 (CAS 2243701-11-1) when the research objective is to identify chemical probes for kinase or non-kinase targets beyond Dyrk1A . The structural divergence between these two C22H16FN3O2S isomers—specifically the replacement of the Dyrk1A-optimized benzamide-thienyl-pyridine architecture of Dyrk1A-IN-12 with the nicotinamide-thiazole-phenyl system of CAS 1795471-93-0—redirects the compound away from Dyrk1A engagement (IC50 = 95 nM for Dyrk1A-IN-12) toward alternative molecular targets accessible to the 2-methoxynicotinamide pharmacophore [1]. Researchers seeking to avoid Dyrk1A off-target effects while maintaining the physicochemical properties associated with the C22H16FN3O2S formula space should prioritize CAS 1795471-93-0 [1].

Procurement Protocol Implementation Requiring Unambiguous Isomer Identity Verification

In procurement workflows where multiple C22H16FN3O2S isomers are commercially available, CAS 1795471-93-0 requires a specific identity verification protocol that distinguishes it from the positional isomer Dyrk1A-IN-12 (CAS 2243701-11-1) [1]. Because molecular weight alone cannot discriminate between these isomers, the procurement protocol must incorporate SMILES-based structural verification (target SMILES: COc1ncccc1C(=O)Nc1ccccc1-c1csc(-c2ccccc2F)n1) and, upon receipt, orthogonal analytical confirmation by HPLC retention time comparison, 1H NMR, and/or LC-MS/MS fragmentation pattern analysis . This scenario is critical for laboratories maintaining chemical inventory integrity where procurement errors between positional isomers could confound biological assay interpretation [1].

Quote Request

Request a Quote for N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-methoxynicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.